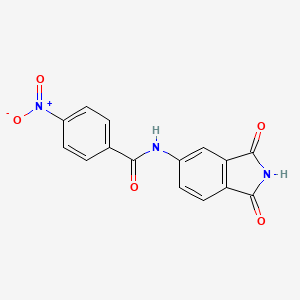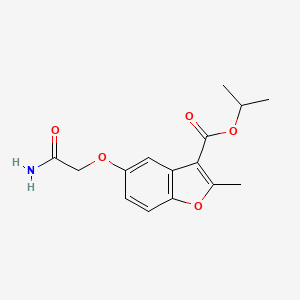![molecular formula C12H12N2OS B6534438 N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclopropanecarboxamide CAS No. 444931-51-5](/img/structure/B6534438.png)
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclopropanecarboxamide, also known as N-CPCT, is a synthetic compound that has been studied for its potential medicinal applications. It is a small molecule that is composed of nitrogen, carbon, hydrogen, and sulfur atoms, and is derived from a cyclopropane structural framework. It has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-viral properties. N-CPCT has been used in laboratory experiments to study its potential pharmacological effects and to investigate its mechanism of action.
Scientific Research Applications
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclopropanecarboxamide has been extensively studied in the laboratory for its potential medicinal applications. It has been found to possess anti-cancer properties, and has been used in laboratory experiments to investigate the mechanisms of action of anti-cancer drugs. N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclopropanecarboxamide has also been studied for its potential anti-inflammatory, anti-microbial, and anti-viral properties. It has been used in laboratory experiments to investigate the mechanisms of action of anti-inflammatory drugs, and to study the effects of anti-microbial and anti-viral drugs.
Mechanism of Action
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclopropanecarboxamide is believed to act as an inhibitor of certain enzymes involved in the regulation of cell growth and proliferation. It is thought to inhibit the activity of cyclin-dependent kinases, which are enzymes that are involved in the regulation of cell cycle progression. N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclopropanecarboxamide is also believed to inhibit the activity of certain transcription factors, which are proteins that regulate gene expression.
Biochemical and Physiological Effects
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclopropanecarboxamide has been found to possess a wide range of biochemical and physiological effects. In laboratory experiments, it has been found to possess anti-cancer, anti-inflammatory, anti-microbial, and anti-viral properties. It has also been found to possess anti-oxidant and anti-apoptotic properties, and to inhibit the activity of certain enzymes involved in the regulation of cell growth and proliferation.
Advantages and Limitations for Lab Experiments
The use of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclopropanecarboxamide in laboratory experiments offers a number of advantages, such as its low cost and its easy synthesis. Furthermore, it is a small molecule that is easy to handle and can be easily incorporated into a variety of experimental designs. However, there are some limitations to its use in laboratory experiments, such as its low solubility in aqueous solutions and its potential to bind to proteins and other molecules.
Future Directions
Future research on N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclopropanecarboxamide could focus on its potential medicinal applications, such as its use as an anti-cancer, anti-inflammatory, anti-microbial, and anti-viral drug. Additionally, further research could be done to investigate its mechanism of action and to determine its potential side effects. Additionally, further research could be done to investigate its potential use as an antioxidant and to determine its potential to inhibit the activity of certain enzymes involved in the regulation of cell growth and proliferation. Finally, further research could be done to investigate its potential to bind to proteins and other molecules, and to determine its potential to interact with other drugs.
Synthesis Methods
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclopropanecarboxamide can be synthesized using a variety of methods. A common method of synthesis is the reaction of a cyclopropanecarboxylic acid with a thiophene derivative in the presence of a base. This reaction results in the formation of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclopropanecarboxamide and a cyclopropanecarboxamide byproduct. Other methods of synthesis include the reaction of a cyclopropanecarboxylic acid with a thiophene derivative in the presence of a Lewis acid, and the reaction of a cyclopropanecarboxylic acid with a thiophene derivative in the presence of a Grignard reagent.
properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c13-6-9-8-2-1-3-10(8)16-12(9)14-11(15)7-4-5-7/h7H,1-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQUBVWQHBJHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-phenoxyethyl)piperazine-1-carboxamide](/img/structure/B6534371.png)
![N-(diphenylmethyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide](/img/structure/B6534374.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6534384.png)

![1-(2-chlorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea](/img/structure/B6534407.png)
![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6534418.png)
![N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)methanesulfonamide](/img/structure/B6534425.png)

![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6534446.png)
![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B6534448.png)

![N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine](/img/structure/B6534458.png)
![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide](/img/structure/B6534460.png)
![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B6534464.png)